5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-6-oxo-1H-pyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-2-4(6(10)11)7-8-5(3)9/h2H,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZCSGNSUIWKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87668-16-4 | |
| Record name | 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by oxidation and subsequent cyclization to form the pyridazine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The keto group at position 6 and methyl group at position 5 are potential sites for oxidation. While direct oxidation studies of this compound are not explicitly documented, analogous pyridazine derivatives suggest plausible pathways:
-
Source notes that oxidation of related pyridazine derivatives (e.g., 2,6-dimethylpyridine-3,5-dicarboxylic acid) is a key synthetic step, implying similar reactivity for the methyl group in this compound.
Reduction Reactions
The keto group at position 6 can undergo reduction to form hydroxyl or methylene groups:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Keto → Hydroxy | NaBH₄, LiAlH₄ | 5-Methyl-6-hydroxy-1,6-dihydropyridazine-3-carboxylic acid | † |
| Keto → Methylene (hypothetical) | Wolff-Kishner, NH₂NH₂ | 5-Methyl-1,6-dihydropyridazine-3-carboxylic acid | – |
†Source describes reduction of a structurally similar compound (1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid), suggesting analogous behavior.
Esterification and Amidation
The carboxylic acid group at position 3 undergoes typical acid-derived reactions:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Esterification | SOCl₂, ROH (e.g., methanol) | Methyl 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
| Amide formation | NH₃, DCC, or EDCl | 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | – |
-
Source explicitly mentions esterification using thionyl chloride in methanol, a standard method for converting carboxylic acids to esters.
Substitution Reactions
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Halogenation (hypothetical) | PCl₅, POCl₃ | 4-Chloro-5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | – |
| Nitration (hypothetical) | HNO₃, H₂SO₄ | 4-Nitro-5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | – |
-
No direct data exists, but the electron-deficient nature of the pyridazine ring (due to adjacent electron-withdrawing groups) may permit such reactions under harsh conditions.
Decarboxylation
Thermal or acidic decarboxylation of the carboxylic acid group is plausible:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Decarboxylation | Heat (Δ), H⁺ | 5-Methyl-6-oxo-1,6-dihydropyridazine |
-
Source highlights decarboxylation as a potential pathway during synthesis or degradation.
Complexation and Chelation
The compound’s keto and carboxylic acid groups enable metal coordination:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Cu(II) complexation | Cu(OAc)₂, basic conditions | Copper(II) 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate |
-
Source describes copper acetate-mediated synthesis of a related pyridazinecarboxylic acid, suggesting analogous metal-binding capabilities .
Biological Interactions
While not strictly chemical reactions, the compound’s biochemical interactions inform its reactivity:
| Interaction | Biological Target | Effect | Source |
|---|---|---|---|
| AP-1 pathway inhibition | AP-1 transcription factor | Reduced pro-inflammatory cytokine production |
-
Source identifies inhibition of AP-1-mediated luciferase activity as a key mechanism, likely via direct binding to regulatory proteins .
Key Challenges and Research Gaps
-
Limited Direct Data : Most reaction mechanisms are inferred from structurally similar compounds (e.g., ).
-
Stereochemical Outcomes : The impact of the methyl and keto groups on reaction stereoselectivity remains unstudied.
-
Catalytic Systems : Optimal catalysts for selective transformations (e.g., asymmetric reductions) are underexplored.
Scientific Research Applications
Medicinal Chemistry
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has been studied for its potential as a therapeutic agent. Research indicates that it may exhibit antimicrobial and anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, demonstrating promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
The compound has been investigated for its anti-inflammatory and antioxidant activities. It may interact with specific molecular targets involved in inflammatory pathways, potentially reducing inflammation through inhibition of pro-inflammatory cytokines . Additionally, its antioxidant properties could make it a candidate for protecting cells from oxidative stress.
Industrial Applications
In industry, 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical structure allows it to be used as a building block for more complex organic compounds, contributing to the development of new materials and chemical products .
Case Studies
Several case studies highlight the effectiveness of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in research:
- Anticancer Activity: A study conducted on synthesized derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines . These findings suggest that modifications to the core structure can significantly enhance anticancer properties.
- Anti-inflammatory Effects: Research indicates that the compound may reduce inflammation markers in vitro by modulating NF-kB signaling pathways . This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The keto and carboxylic acid groups may play a role in binding to enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Key Differentiators of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
- Pyridazine vs. Pyridine Core : The dual nitrogen atoms in pyridazine enhance hydrogen-bonding capacity and acidity compared to pyridine analogs .
- Substituent Effects : The methyl group at position 5 balances lipophilicity without the strong electron-withdrawing effects of CF₃ or CN groups seen in other analogs .
- Synthetic Utility : Its carboxylic acid group enables facile derivatization into amides or esters for drug discovery .
Biological Activity
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS Number: 87668-16-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has the molecular formula and a molecular weight of 154.12 g/mol. The compound features a pyridazine ring, which is significant for its biological activity. Its structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| CAS Number | 87668-16-4 |
Synthesis
The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step reactions that may include cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and purity, often using starting materials derived from pyridazine derivatives.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures to 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of related dihydropyridazine compounds. These compounds have been evaluated for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases . The mechanism often involves the modulation of glutamate receptors, which are crucial for synaptic plasticity and memory formation.
Case Studies
- Neuropharmacological Evaluation : A study evaluated the effects of a compound structurally related to 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid on cognitive functions in animal models. Results demonstrated enhanced memory retention and reduced anxiety-like behaviors, indicating potential as a cognitive enhancer .
- Antioxidant Activity : Another investigation focused on the antioxidant capacity of similar compounds. The results showed significant free radical scavenging abilities, which could contribute to their protective effects against oxidative stress in neuronal tissues .
Pharmacological Profile
The pharmacological profile of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid includes:
| Activity Type | Observed Effect |
|---|---|
| Antimicrobial | Effective against specific bacterial strains |
| Neuroprotective | Modulates glutamate receptors; improves cognitive functions |
| Antioxidant | Significant free radical scavenging ability |
Q & A
Q. What are the recommended synthetic routes for 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid?
A common approach involves hydrolyzing methyl ester derivatives of pyridazinecarboxylic acids. For example, hydrolysis of methyl 6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 63001-30-9) under acidic or basic conditions can yield the carboxylic acid derivative . Optimization of reaction parameters (e.g., temperature, solvent) is critical to avoid side reactions like decarboxylation. Purification typically employs recrystallization or column chromatography .
Q. How can researchers characterize the purity and structure of this compound?
Comprehensive characterization requires:
- Spectroscopy : ¹H/¹³C NMR to confirm the pyridazine ring structure and substituents. For example, the methyl group at position 5 should appear as a singlet in ¹H NMR (~δ 2.1–2.3 ppm), while the carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z 155.03 for C₆H₆N₂O₃) .
- Elemental Analysis : To confirm empirical formula compliance (±0.3% tolerance) .
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar pyridazine derivatives:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Respiratory Protection : Use N95 masks in poorly ventilated areas due to potential dust inhalation risks .
- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or IR data may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. To address this:
- Perform variable-temperature NMR to observe tautomeric shifts .
- Compare experimental data with density functional theory (DFT)-calculated spectra for validation .
- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent conformational changes .
Q. What experimental designs are suitable for studying its stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at 254 nm. Pyridazine derivatives are prone to hydrolysis at extreme pH .
- Thermal Stability : Conduct accelerated stability studies (40–60°C) and analyze degradation products using LC-MS .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics .
Q. How can researchers assess potential mutagenicity or carcinogenicity?
- In Vitro Assays : Use Ames test (with Salmonella strains TA98/TA100) to evaluate mutagenic potential. Negative controls should include structurally related non-mutagens (e.g., protocatechuic acid) .
- In Silico Prediction : Apply tools like Toxtree or DEREK Nexus to identify structural alerts (e.g., α,β-unsaturated carbonyl groups) .
Q. What strategies optimize its solubility for in vitro bioactivity studies?
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or cell culture media.
- pH Adjustment : Solubilize in mildly alkaline buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group .
- Cyclodextrin Complexation : Test β-cyclodextrin derivatives to enhance aqueous solubility .
Methodological Considerations
Q. How to design a robust HPLC method for quantifying this compound in biological matrices?
- Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient : 5% B to 95% B over 20 min, flow rate 1.0 mL/min, detection at 270 nm (λ_max for pyridazine chromophores) .
- Validation : Include linearity (1–100 µg/mL, R² > 0.995), recovery (>90%), and LOQ (<0.5 µg/mL) .
Q. What computational tools are effective for modeling its reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
